2-(5-Chloro-2-methylphenoxy)acetic acid
CAS No.:
Cat. No.: VC9748000
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO3 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 2-(5-chloro-2-methylphenoxy)acetic acid |
| Standard InChI | InChI=1S/C9H9ClO3/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
| Standard InChI Key | AXHCGXRBOHBEQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 2-(5-chloro-2-methylphenoxy)acetic acid, reflects its substitution pattern: a phenoxy group with a chlorine atom at position 5, a methyl group at position 2, and an acetic acid side chain. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol . Notably, the numbering of substituents on the phenyl ring begins at the oxygen atom, distinguishing it from MCPA, where the chlorine resides at position 4 .
Physicochemical Properties
While direct data for 2-(5-chloro-2-methylphenoxy)acetic acid are sparse, analogous chlorophenoxyacetic acids exhibit the following properties:
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Density: ~1.4 g/cm³ (estimated for solid forms)
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Melting Point: 100–120°C (varies with purity and crystalline form)
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LogP (Octanol-Water Partition Coefficient): ~2.5–3.0, indicating moderate lipophilicity .
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Solubility: Limited water solubility (~500 mg/L at 20°C), with higher solubility in polar organic solvents like ethanol or acetone .
Synthetic Methodologies
Chlorination of Phenolic Precursors
The synthesis of chlorophenoxyacetic acids typically involves chlorination of a methyl-substituted phenol followed by condensation with chloroacetic acid. For example, MCPA is synthesized by chlorinating o-cresol (2-methylphenol) to yield 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid under alkaline conditions . Adapting this method for 2-(5-chloro-2-methylphenoxy)acetic acid would require precise control over chlorination regioselectivity to position 5, a challenge given the propensity for electrophilic substitution at positions 4 and 6 in such systems .
Catalytic Chlorination
Patent EP0539462A1 describes chlorination using hypochlorous acid (HOCl) or chlorine gas in aqueous media with catalysts like iron(III) chloride. Reaction temperatures between 0–50°C and pH 7–9 optimize monochlorination while minimizing dichlorination byproducts . For 5-chloro substitution, steric and electronic effects of the methyl group at position 2 may direct chlorination to position 5, though this remains speculative without experimental validation .
Condensation with Chloroacetic Acid
After chlorination, the phenolic intermediate is reacted with chloroacetic acid in a strongly alkaline medium (e.g., NaOH) at reflux. The resulting sodium salt is acidified to precipitate the target compound . Yield optimization hinges on reaction stoichiometry and purification techniques such as solvent extraction or crystallization .
Applications and Biological Activity
Comparative Environmental Impact
Chlorophenoxy herbicides are moderately persistent in soil (half-life: 1–4 weeks) and exhibit low bioaccumulation potential. Ecotoxicological data for MCPA include:
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